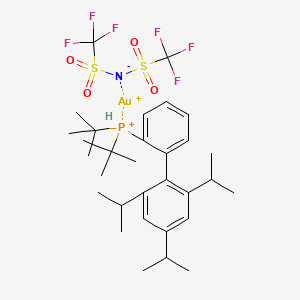![molecular formula C22H18O6 B12895883 3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione CAS No. 55506-38-2](/img/no-structure.png)
3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione is a chemical compound with the molecular formula C22H18O6 It is a member of the furofuran family, characterized by a fused ring system containing oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 4-ethoxybenzaldehyde derivatives in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Catalyst: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) are frequently employed.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 120°C.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
3,6-Bis(4-methoxyphenyl)furo[3,2-b]furan-2,5-dione: Similar in structure but with methoxy groups instead of ethoxy groups.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Contains furan rings and a pyrrole core, differing in the heterocyclic system.
Dibenzo[f,h]furo[2,3-b]quinoxaline: Features a quinoxaline core fused with furan rings.
Uniqueness
3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione is unique due to its specific ethoxy substituents, which can influence its reactivity and interactions with biological targets
特性
| 55506-38-2 | |
分子式 |
C22H18O6 |
分子量 |
378.4 g/mol |
IUPAC名 |
3,6-bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione |
InChI |
InChI=1S/C22H18O6/c1-3-25-15-9-5-13(6-10-15)17-19-20(28-21(17)23)18(22(24)27-19)14-7-11-16(12-8-14)26-4-2/h5-12H,3-4H2,1-2H3 |
InChIキー |
FSDNMGONJIETOA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=C3C(=C(C(=O)O3)C4=CC=C(C=C4)OCC)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



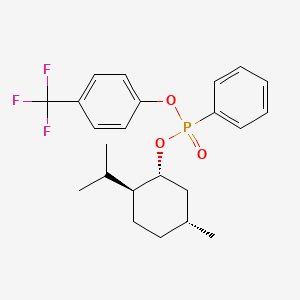

![2'-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine](/img/structure/B12895837.png)
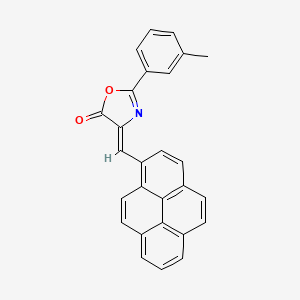
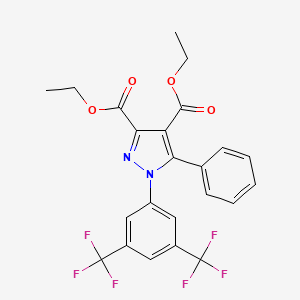
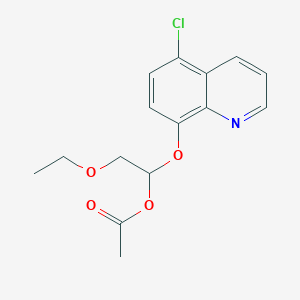

![2-(Hydroxymethyl)benzo[d]oxazole-7-carbonyl chloride](/img/structure/B12895874.png)
